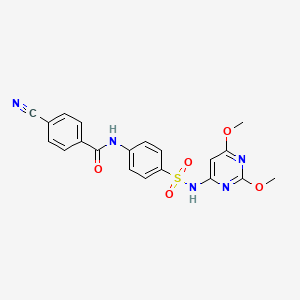

4-cyano-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-cyano-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C20H17N5O5S and its molecular weight is 439.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antibacterial and Antioxidant Applications

Research on related compounds demonstrates the potential for antibacterial and antioxidant activities. A study synthesized a series of compounds showing mild to moderate activity against bacteria and free radicals, highlighting the chemical's relevance in developing new therapeutic agents (Maheswaran et al., 2012).

Anti-Tubercular Scaffold

Another study explored the synthesis of novel derivatives showing promising anti-tubercular activity against Mycobacterium tuberculosis. This work not only identified potent compounds with minimal cytotoxicity but also contributed to understanding the structural requirements for anti-tubercular activity, suggesting potential applications of similar compounds in tuberculosis treatment (Nimbalkar et al., 2018).

Enzyme Inhibition for Drug Discovery

The compound's structure is conducive to enzyme inhibition, a crucial aspect of drug discovery. For example, research into sulfonamide derivatives has identified potent inhibitors of carbonic anhydrase, an enzyme implicated in various diseases. Such compounds offer a blueprint for designing new drugs targeting specific isoforms of this enzyme (Ulus et al., 2013).

Interactions with Biological Molecules

Studies investigating interactions with biological molecules, such as bovine serum albumin (BSA), have been conducted to understand how similar compounds bind to and affect the function of proteins. These insights are invaluable for drug design, allowing for the prediction and optimization of drug-protein interactions to enhance therapeutic efficacy (Meng et al., 2012).

Synthesis of New Antibiotic and Antibacterial Drugs

Research focusing on the synthesis of new antibiotic and antibacterial drugs highlights the compound's role in addressing resistance issues. By developing compounds with novel mechanisms of action against bacteria, researchers aim to overcome the limitations of existing antibiotics and provide new solutions for treating infectious diseases (Ahmed, 2007).

作用機序

Target of Action

The primary targets of this compound are the phagocytes in the blood . These cells play a crucial role in the immune system by engulfing and digesting foreign particles, bacteria, and dead or dying cells .

Mode of Action

The compound inhibits the zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . This means it prevents these cells from producing reactive oxygen species (ROS), which are harmful molecules that can cause damage to cells and tissues .

Biochemical Pathways

The compound affects the inflammatory response pathway . By inhibiting the production of ROS, it reduces inflammation and oxidative stress, which are involved in many diseases, including cancer, Alzheimer’s, cardiovascular, and autoimmune diseases .

Pharmacokinetics

The compound has been tested in acute toxicological studies in Balb/c mice and showed no toxicity at the highest tested intraperitoneal (IP) dose of 100 mg/kg . This suggests that the compound has good bioavailability and is well-tolerated in the body .

Result of Action

The compound significantly downregulates the mRNA expression of inflammatory markers TNF- α, IL-1 β, IL-2, IL-13, and NF-κB, which are elevated in zymosan-induced generalised inflammation . It also upregulates the expression of the anti-inflammatory cytokine IL-10 . These changes at the molecular level result in a reduction of inflammation and oxidative stress .

Action Environment

特性

IUPAC Name |

4-cyano-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O5S/c1-29-18-11-17(23-20(24-18)30-2)25-31(27,28)16-9-7-15(8-10-16)22-19(26)14-5-3-13(12-21)4-6-14/h3-11H,1-2H3,(H,22,26)(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHQMNUVRYNVTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-Methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2782590.png)

![2-(2-methylbenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2782592.png)

![1-[4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2782596.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2782608.png)

![Ethyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2782609.png)